Cas no 6425-32-7 (3-morpholino-1,2-propanediol)

3-Morpholino-1,2-propanediol is a versatile chemical intermediate characterized by its morpholine and diol functional groups. This compound is particularly valued for its dual reactivity, enabling applications in organic synthesis, pharmaceutical manufacturing, and polymer chemistry. The morpholine moiety contributes to its solubility in both aqueous and organic media, while the propanediol backbone enhances its utility as a building block for heterocyclic compounds and surfactants. Its stability under mild conditions and compatibility with a range of reagents make it a practical choice for controlled reactions. The compound is often employed in the development of biologically active molecules and specialty materials requiring tailored hydrophilicity.
3-morpholino-1,2-propanediol structure
3-morpholino-1,2-propanediol structure
Product Name:3-morpholino-1,2-propanediol
CAS No:6425-32-7
MF:C7H15NO3
MW:161.198902368546
MDL:MFCD00006176
CID:85681
PubChem ID:87572916
Update Time:2025-06-26

3-morpholino-1,2-propanediol Chemical and Physical Properties

Names and Identifiers

    • 3-morpholino-1,2-propanediol
    • 3-(4-Morpholino)-1,2-propanediol
    • 3-(4-morpholinyl)-1,2-Propanediol
    • 3-morpholin-4-ylpropane-1,2-diol
    • 3-Morpholinopropane-1,2-diol
    • D91406
    • SCHEMBL11186
    • 3-Morpholino-1,2-propanediol, >=96%
    • 3-(morpholin-4-yl)propane-1,2-diol
    • 3-(n-morpholino)-1,2-propanediol
    • 3-(4-Morpholinyl)-1,2-propanediol #
    • DTXSID40982795
    • EINECS 229-193-1
    • 3-morpholino propylene glycol
    • FT-0613693
    • MFCD00006176
    • 6425-32-7
    • 3-morpholin-4-yl-propane-1,2-diol
    • AS-59458
    • 1,2-Propanediol, 3-(4-morpholinyl)-
    • M0934
    • NS00046666
    • AKOS005207318
    • STL373548
    • DB-054634
    • BBL027564
    • MDL: MFCD00006176
    • Inchi: 1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2
    • InChI Key: VZBNUEHCOOXOHR-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)CC(CO)O
    • BRN: 107210

Computed Properties

  • Exact Mass: 161.10500
  • Monoisotopic Mass: 161.105
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 104
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.9A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.4

Experimental Properties

  • Density: 1.157 g/mL at 25 °C(lit.)
  • Melting Point: 37-38 °C(lit.)
  • Boiling Point: 191 °C30 mm Hg(lit.)
  • Flash Point: >230 °F
  • Refractive Index: n20/D 1.493
  • PSA: 52.93000
  • LogP: -1.39030
  • Sensitiveness: Hygroscopic

3-morpholino-1,2-propanediol Security Information

3-morpholino-1,2-propanediol Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-morpholino-1,2-propanediol Pricemore >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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abcr
AB139115-25 g
3-(N-Morpholino)-1,2-propanediol, 97%; .
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3-morpholino-1,2-propanediol Related Literature

Additional information on 3-morpholino-1,2-propanediol

Introduction to 3-morpholino-1,2-propanediol (CAS No: 6425-32-7)

3-morpholino-1,2-propanediol, identified by its Chemical Abstracts Service (CAS) number 6425-32-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative features a morpholine ring fused with a 1,2-propanediol moiety, making it a versatile intermediate in the development of various pharmacologically active molecules. The unique structural framework of 3-morpholino-1,2-propanediol contributes to its broad applicability in medicinal chemistry, particularly in the design of novel therapeutic agents targeting neurological and cardiovascular disorders.

The compound’s molecular structure, characterized by its rigid morpholine core and flexible diol side chain, allows for facile modifications at multiple positions. This chemical flexibility has been exploited in recent years to synthesize derivatives with enhanced binding affinity and selectivity for biological targets. Notably, 3-morpholino-1,2-propanediol has been employed as a key building block in the synthesis of small-molecule inhibitors for enzymes involved in metabolic pathways relevant to inflammation and oxidative stress.

Recent advancements in computational chemistry have highlighted the potential of 3-morpholino-1,2-propanediol as a scaffold for drug discovery. Molecular docking studies indicate that its morpholine ring can effectively interact with hydrophobic pockets of protein targets, while the diol group provides hydrogen bonding capabilities. These interactions have been leveraged to develop candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to modulate enzyme activity has also sparked interest in its role as a precursor for kinase inhibitors, which are critical in oncology research.

In vitro studies have demonstrated that derivatives of 3-morpholino-1,2-propanediol exhibit promising antiproliferative effects on certain cancer cell lines. The morpholine moiety is known to stabilize the three-dimensional conformation of drug molecules, enhancing their bioavailability and pharmacokinetic properties. Additionally, the diol group can participate in redox reactions, making it an attractive component for prodrug formulations designed to release active species under pathological conditions.

The synthesis of 3-morpholino-1,2-propanediol typically involves multi-step organic transformations starting from commercially available precursors such as morpholine and formaldehyde derivatives. Advances in catalytic methods have enabled more efficient and sustainable routes to this compound, reducing waste generation and energy consumption. These greener synthetic protocols align with the growing emphasis on environmentally conscious pharmaceutical manufacturing.

From a regulatory perspective, 3-morpholino-1,2-propanediol is classified as a chemical intermediate rather than a final drug product. Its handling and use are subject to standard laboratory safety protocols to ensure worker protection and environmental compliance. The compound’s stability under various storage conditions has been well-documented, facilitating its integration into industrial-scale synthetic processes.

The future prospects of 3-morpholino-1,2-propanediol in medicinal chemistry are vast. Ongoing research aims to expand its utility by exploring novel synthetic pathways and investigating its role in emerging therapeutic areas such as precision medicine and immunotherapy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative applications for this versatile intermediate.

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